Heptane-2,4-dione
Overview
Description
Heptane-2,4-dione is an organic compound with the molecular formula C7H12O2 It is a diketone, meaning it contains two ketone functional groups
Mechanism of Action
Target of Action
Heptane-2,4-dione, also known as 2,4-Heptanedione, primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key enzyme present in plants, playing a crucial role in the breakdown of the amino acid tyrosine into components that are used by plants to create essential molecules .
Mode of Action
This compound acts as an inhibitor of HPPD . By binding to this enzyme, it prevents the normal breakdown of tyrosine, thereby disrupting the production of necessary plant molecules . This interaction with its target leads to a deficiency in these essential molecules, affecting the normal functioning of the plant.
Biochemical Pathways
The inhibition of HPPD by this compound affects the tyrosine catabolism pathway . This disruption leads to a deficiency in the downstream products of this pathway, which are vital for various plant functions. The exact downstream effects can vary depending on the specific plant species and the environmental conditions.
Result of Action
The primary result of this compound’s action is its herbicidal activity . It has been found to be highly active against both broadleaf weeds and grass weeds . It can also cause damage to non-target plants, such as corn .
Biochemical Analysis
Biochemical Properties
Heptane-2,4-dione plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the catabolism of tyrosine. The interaction between this compound and HPPD can inhibit the enzyme’s activity, leading to a disruption in the metabolic pathway of tyrosine . Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions with other biomolecules .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of HPPD by this compound can lead to an accumulation of tyrosine and its derivatives, which can have downstream effects on cellular function . Additionally, this compound has been observed to induce oxidative stress in cells, which can result in changes to cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, such as enzymes and metal ions. The compound can inhibit the activity of enzymes like HPPD by binding to the active site and preventing the enzyme from catalyzing its substrate . This inhibition can lead to changes in the metabolic pathway of tyrosine and other related pathways. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical activity and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained inhibition of enzyme activity and prolonged oxidative stress .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can inhibit enzyme activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress and damage to cellular structures . These adverse effects are dose-dependent and can vary based on the specific animal model used in the study.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the catabolism of tyrosine. The compound can inhibit the activity of HPPD, leading to an accumulation of tyrosine and its derivatives . This inhibition can affect the overall metabolic flux and levels of metabolites in the pathway. Additionally, this compound can interact with other enzymes and cofactors, further influencing its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can influence the accumulation and activity of this compound in various tissues and organs.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it can exert its biochemical effects. The compound can be directed to particular organelles through targeting signals and post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can induce oxidative stress and affect mitochondrial function . The subcellular localization of this compound is crucial for understanding its overall impact on cellular activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 1-cyclopentenyl methyl ketone with diethyl malonate in the presence of sodium ethoxide, followed by hydrolysis and subsequent decarboxylation . Another method includes the use of simple reagents like dimethyl amino pyridine to bring about the rearrangement of the enol ester to the final triketone molecule .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Heptane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
Heptane-2,4-dione can be compared with other diketones and triketones, such as:
Pentane-2,4-dione: A simpler diketone with similar reactivity but different physical properties.
Cyclohexane-1,3-dione: Another diketone with a cyclic structure, used in similar applications.
Bicyclo[4.1.0]this compound: A more complex triketone with unique herbicidal activity.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
heptane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-4-7(9)5-6(2)8/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPNRWUGFSPGAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223340 | |
Record name | Heptane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7307-02-0 | |
Record name | 2,4-Heptanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7307-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Heptanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007307020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.962 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-HEPTANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU0GSN19XA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of 2,4-Heptanedione derivatives discussed in the research?
A1: The research primarily focuses on 2,4-heptanedione derivatives, particularly bicyclo[4.1.0]heptane-2,4-diones, as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). [, ] HPPD is a key enzyme in the biosynthesis of carotenoids, essential pigments for protecting plants from photooxidative damage. [, ] Inhibiting HPPD leads to the depletion of carotenoids, causing bleaching and ultimately plant death. [, ]
Q2: How does the structure of 2,4-heptanedione derivatives influence their herbicidal activity?
A2: The herbicidal activity of 2,4-heptanedione derivatives, particularly the bicyclo[4.1.0]heptane-2,4-diones, is significantly influenced by the substituents on the benzoyl group. [, ] Researchers found that modifications to these substituents can significantly alter both the potency against weeds and the safety profile in crops like corn. [, ] For example, a chlorine and methylsulfonyl group at specific positions on the benzoyl ring resulted in a compound with a good balance of herbicidal activity and corn safety. []
Q3: What are the potential applications of 2,4-heptanedione derivatives in agriculture?
A3: The research suggests that 2,4-heptanedione derivatives, specifically certain bicyclo[4.1.0]heptane-2,4-diones, hold promise as herbicides for controlling both broadleaf and grass weeds in agricultural settings, particularly in cornfields. []
Q4: What are some novel synthetic methods developed for producing 2,4-heptanedione derivatives?
A4: Researchers have devised convenient synthetic routes for creating novel benzoyl-substituted bicyclo[4.1.0]heptane-2,4-diones. [, ] These methods provide efficient access to a range of derivatives for exploring structure-activity relationships and optimizing herbicidal properties. [, ] One example involves a sulfide contraction via alkylative coupling to synthesize 3-Methyl-2,4-Heptanedione. []
Q5: How does the introduction of fluorine atoms impact the properties of 2,4-heptanedione-based Ytterbium(III) complexes?
A5: Studies on Ytterbium(III) complexes with fluorinated 2,4-heptanedione ligands, such as 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione, show that increasing the fluorinated chain length correlates with a decrease in luminescence intensity and excited-state lifetime. [] This understanding is crucial for applications in optical amplifiers. [] Furthermore, the fluorinated barium chelates of 1,1,1,5,5,6,6,6-octafluoro-2,4-hexanedione (Hofhd) and 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione (Hdfhd) exhibit enhanced volatility and thermal stability compared to non-fluorinated counterparts, making them suitable for chemical vapor deposition of barium fluoride thin films. []
Q6: What unique reactivity does 2,4-heptanedione exhibit in organic synthesis?
A6: Research highlights the use of 2,4-heptanedione in reactions with diphenyliodonium chloride for phenylation reactions. [] This methodology enables the introduction of phenyl groups onto the 2,4-heptanedione scaffold, leading to the synthesis of compounds like 1-phenyl-2,4-pentanedione. []
Q7: Can 2,4-heptanedione derivatives undergo photochemical reactions?
A7: Yes, studies demonstrate the participation of 2,4-heptanedione derivatives in photochemical reactions. [, , ] Specifically, bis(alkenoyl)ketenedithioacetals containing the 2,4-heptanedione moiety undergo efficient intramolecular [2+2] photocycloadditions upon irradiation, producing substituted bicyclo[3.2.0]heptane-2,4-diones. [] Additionally, solid-state photolysis of an achiral N-isopropyl-N-tiglylbenzoylformamide results in a [2+2] cycloaddition, yielding a chiral oxetane derivative of a 3-azabicyclo[3.1.1]heptane-2,4-dione with high optical purity. [, ]
Q8: Are there examples of 2,4-heptanedione derivatives with interesting solid-state structures?
A8: Crystallographic studies have revealed intriguing structural features in several 2,4-heptanedione derivatives. For example, cis-3-azabicyclo[3.2.0]this compound exhibits a planar cyclobutane ring and forms chains through N—H⋯O=C hydrogen bonds. [] In another case, (N,N,N′,N′-Tetramethyl-1,2-diaminoethane)(1,1,1-trifluoro-6-methyl-2,4-heptanedionato)copper(II) perchlorate displays a nearly planar CuN2O2 chromophore, with the diamine ligand adopting a gauche conformation and λ configuration. []
Q9: What other heterocyclic systems incorporate the 2,4-heptanedione framework?
A9: Research showcases the incorporation of the 2,4-heptanedione core into diverse heterocyclic structures. One such example is 3-(2,6-Dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]this compound. [] This molecule exhibits a unique conformation with a nearly perpendicular arrangement of the pyrrolidine and dioxopiperidine rings. [] Additionally, 1,5-Dichloro-3,6,6-triphenyl-3-azabicyclo[3.2.0]this compound displays a non-planar cyclobutane ring substituted with two phenyl rings at distinct angles. []
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